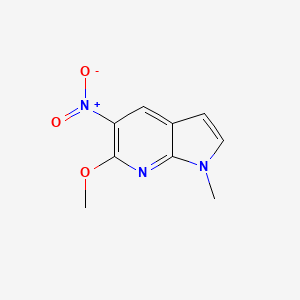

1-Methyl-6-methoxy-5-nitro-7-azaindole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-6-methoxy-5-nitro-7-azaindole is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Research indicates that derivatives of 7-azaindoles exhibit promising antitumor properties. For instance, a study highlighted the design of novel structural inhibitors based on the 7-azaindole core, demonstrating significant inhibitory effects against cyclin-dependent kinase 8 (CDK8), which is implicated in various cancers including acute myeloid leukemia. Compounds derived from this framework showed IC50 values in the nanomolar range, suggesting potent antitumor activity .

Melatonin Receptor Agonism

1-Methyl-6-methoxy-5-nitro-7-azaindole and its derivatives have been investigated for their potential as melatonin receptor agonists. A series of compounds were synthesized and evaluated for their binding affinities to MT(1) and MT(2) receptors, showing that modifications at specific positions can enhance melatoninergic activity . This suggests a potential application in sleep disorders and circadian rhythm regulation.

Antiviral Properties

The azaindole framework has been explored for antiviral applications, particularly against HIV. Certain derivatives demonstrate activity as reverse transcriptase inhibitors, making them candidates for further development in antiviral therapies . The structural modifications of azaindoles can lead to improved efficacy against viral targets.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the modification of existing azaindole structures through various chemical reactions such as methylation and nitrosation. The structure-activity relationship (SAR) studies have shown that specific substitutions at the 5 and 6 positions of the azaindole core can significantly impact biological activity .

| Substitution Position | Effect on Activity |

|---|---|

| C-5 | Critical for antitumor potency |

| C-6 | Enhances melatonin receptor binding |

| C-7 | Influences solubility and clearance |

Case Study 1: Antitumor Efficacy

In a recent study, a series of 42 novel 7-azaindole derivatives were synthesized and screened for their antitumor activity. Among these, one compound exhibited an IC50 value of 51.3 nM against CDK8, indicating high selectivity and potential for clinical applications in cancer therapy .

Case Study 2: Melatonin Receptor Agonism

A group of researchers synthesized several derivatives of this compound to evaluate their efficacy as melatonin receptor agonists. The results showed that certain compounds had enhanced affinity for MT(1) and MT(2) receptors compared to standard melatonin, suggesting their utility in treating sleep-related disorders .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-6-methoxy-5-nitro-7-azaindole, and how are regioselectivity challenges addressed?

The synthesis of 7-azaindole derivatives often involves palladium-catalyzed cross-coupling, nitration, and functional group manipulation. For example, regioselective chlorination of 7-azaindole via its N-oxide intermediate has been employed to introduce substituents at specific positions (e.g., 5-nitro and 6-methoxy groups) . Key steps include:

- N-oxide formation : Enhances reactivity for subsequent electrophilic substitution.

- Palladium-catalyzed cyanation : To install aminomethyl or nitrile groups.

- Selective reduction : Ensures monodechlorination or retention of nitro groups.

Methodological optimization (e.g., solvent choice, temperature) is critical to avoid byproducts.

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns, with nitro groups causing deshielding in adjacent protons.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group positioning), as seen in related 7-azaindole derivatives stored in databases like CCDC-2191474 .

- HPLC purity analysis : Ensures >99% purity, as required for pharmaceutical intermediates .

Advanced Research Questions

Q. How does the electronic environment of 7-azaindole influence the regioselectivity of nitration and methoxy substitution?

The electron-deficient nature of 7-azaindole (due to the nitrogen atom at position 7) directs electrophilic substitution to specific positions. Computational studies (DFT calculations) can predict reactivity:

- Nitro groups : Prefer electron-deficient positions (e.g., position 5) due to resonance stabilization.

- Methoxy groups : Electron-donating effects favor substitution at position 6, balancing steric and electronic factors .

Experimental validation via competitive reactions (e.g., nitration under varying conditions) is essential to confirm theoretical predictions.

Q. What are the implications of the nitro group’s position (C5) on the biological activity or photophysical properties of 7-azaindole derivatives?

- Biological activity : The nitro group at C5 may enhance interactions with enzyme active sites (e.g., kinase inhibition) by acting as a hydrogen-bond acceptor.

- Photophysical properties : Nitro groups can quench fluorescence but improve stability under UV light. Comparative studies with analogs (e.g., 5-methoxy vs. 5-nitro derivatives) are needed to isolate effects .

Q. How can contradictory data on reaction yields or regioselectivity in 7-azaindole functionalization be resolved?

- Systematic screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., Xantphos), and solvents (e.g., DMF vs. THF) to identify optimal conditions.

- In-situ monitoring : Use techniques like IR spectroscopy to track intermediate formation.

- Cross-validation : Compare results with structurally similar compounds (e.g., 5-Chloro-7-azaindole) to identify trends .

Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic routes for 7-azaindole derivatives?

- Density Functional Theory (DFT) : Models transition states and intermediates for nitration or cross-coupling steps.

- Molecular docking : Predicts binding affinity in drug discovery contexts.

- Process simulation software : Tools like COMSOL Multiphysics integrate AI for optimizing reaction parameters (e.g., temperature gradients, mixing efficiency) .

Q. Methodological Recommendations

- For regioselective synthesis : Prioritize N-oxide intermediates to enhance control over substitution patterns .

- For data reproducibility : Adhere to protocols from primary literature (e.g., The Journal of Organic Chemistry) and document deviations rigorously .

- For interdisciplinary collaboration : Leverage databases like CCDC for crystallographic data and cross-disciplinary insights (e.g., material science applications) .

属性

CAS 编号 |

1427502-46-2 |

|---|---|

分子式 |

C9H9N3O3 |

分子量 |

207.19 g/mol |

IUPAC 名称 |

6-methoxy-1-methyl-5-nitropyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C9H9N3O3/c1-11-4-3-6-5-7(12(13)14)9(15-2)10-8(6)11/h3-5H,1-2H3 |

InChI 键 |

XMVYVVBNBNOLPA-UHFFFAOYSA-N |

SMILES |

CN1C=CC2=CC(=C(N=C21)OC)[N+](=O)[O-] |

规范 SMILES |

CN1C=CC2=CC(=C(N=C21)OC)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。